molecular formula C4H7N3O3 B1595962 N,N',N''-Methylidynetrisformamide CAS No. 4774-33-8

N,N',N''-Methylidynetrisformamide

Cat. No.: B1595962
CAS No.: 4774-33-8
M. Wt: 145.12 g/mol
InChI Key: HNPCDFJZADHNHD-UHFFFAOYSA-N
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Description

N,N’,N’'-Methylidynetrisformamide, also referred to as tris(formamido)methane, is an organic compound with the linear formula (HCONH)3CH . It has a molecular weight of 145.12 g/mol .


Molecular Structure Analysis

The molecular structure of N,N’,N’'-Methylidynetrisformamide consists of a central carbon atom bonded to three formamide groups (HCONH). The InChI string representation of its structure is InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10) .


Physical and Chemical Properties Analysis

N,N’,N’'-Methylidynetrisformamide is a solid substance that decomposes at 170-172 °C . It is soluble in water, producing a clear, colorless solution at a concentration of 25 mg/mL .

Scientific Research Applications

Catalytic Wet Air Oxidation

N,N-dimethylformamide (DMF) is extensively used as a versatile solvent in various processes, making it prevalent in many industrial effluents. Research on catalytic wet air oxidation of aqueous solutions of DMF has been conducted, showing that DMF decomposition and oxidation result in the formation of dimethylamine (DMA), methylamine (MA), and ammonium as major N-containing products. This process is crucial for managing industrial effluent containing DMF (Grosjean, Descorme, & Besson, 2010).

Rate Processes and NMR Spectroscopy

DMF's role in rate processes and nuclear magnetic resonance (NMR) spectra has been explored. Mathematical methods were developed for calculating rate constants in processes affecting NMR absorption lines. High-resolution proton spectra of DMF have indicated planar R1CO-NR2R3 skeletons, contributing significantly to the understanding of NMR spectroscopy in organic chemistry (Gutowsky & Holm, 1956).

Methylation of NH-Containing Heterocycles

The use of DMF-DMA (N,N-dimethylformamide dimethylacetal) as a methylating agent for NH-containing groups and heterocycles has been studied. This research provides valuable insights for optimizing reaction conditions for various substrates, highlighting DMF's versatility as a reagent (Fairley, Hall, & Greenwood, 2013).

Synthesis of N-Methyl- and N-Alkylamines

DMF plays a role in the synthesis of N-methyl- and N-alkylamines, crucial in life science molecules. An expedient reductive amination process using Co3O4-based catalysts for synthesizing these amines showcases DMF's application in organic synthesis and industrial production (Senthamarai et al., 2018).

Microbial Degradation in Wastewater Treatment

A strain of high-efficient DMF-degrading bacteria, Paracoccus sp. DMF-3, was isolated from activated sludge, showcasing DMF's role in bioremediation. This bacterium effectively removes DMF in industrial wastewater, representing an ecological application of DMF in environmental management (Zhou et al., 2018).

Electrosynthesis and Poly(N-methylaniline)

The electropolymerisation of N-methylaniline in DMF was studied, revealing the formation of a thin film of poly(N-methylaniline) in DMF. This research contributes to the field of polymer chemistry and material science, highlighting DMF's utility in electrosynthesis (Wei et al., 2005).

Beyond a Solvent: Multiple Roles in Organic Chemistry

DMF is not just a solvent but also acts as a reagent, catalyst, and stabilizer in organic chemistry. This versatility makes DMF a unique chemical, playing multiple roles in various chemical transformations (Heravi, Ghavidel, & Mohammadkhani, 2018).

Safety and Hazards

N,N’,N’'-Methylidynetrisformamide is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

Properties

IUPAC Name

N-(diformamidomethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPCDFJZADHNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(NC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197264
Record name N,N',N''-Methylidynetrisformamide
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Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-33-8
Record name N,N′,N′′-Methylidynetris[formamide]
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Record name N,N',N''-Methylidynetrisformamide
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Record name 4774-33-8
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Record name N,N',N''-Methylidynetrisformamide
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Record name N,N',N''-methylidynetrisformamide
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Record name N,N',N''-METHYLIDYNETRISFORMAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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